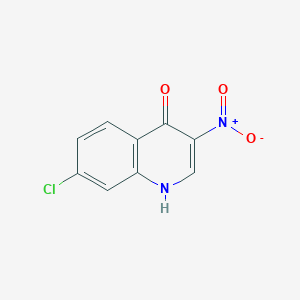

7-Chloro-4-hydroxy-3-nitroquinoline

Beschreibung

Historical Perspective on Quinoline (B57606) Scaffold Significance in Drug Discovery

The journey of quinoline in medicine began in 1834 when it was first isolated from coal tar. mdpi.com However, its therapeutic potential was truly unlocked with the discovery of quinine, a quinoline alkaloid from the bark of the cinchona tree, as a potent antimalarial agent. This discovery laid the foundation for the development of a plethora of synthetic quinoline-based drugs. mdpi.commdpi.com

A pivotal moment in the history of quinoline-based antibacterials was the discovery of nalidixic acid in 1962, which marked the beginning of the quinolone class of antibiotics. sigmaaldrich.comgoogle.com This discovery was serendipitous, arising from the identification of an impurity during the synthesis of the antimalarial drug chloroquine (B1663885). fdc-chemical.comnih.gov This impurity, a quinolone carboxylic acid, exhibited modest antibacterial activity and served as the lead structure for the design of nalidixic acid. nih.gov The subsequent introduction of a fluorine atom at the C6-position and a piperazinyl group at the C7-position led to the development of the highly successful fluoroquinolones, such as norfloxacin, ciprofloxacin, and ofloxacin, which possess a broad spectrum of activity and improved pharmacokinetic profiles. sigmaaldrich.comgoogle.com

Beyond their antimicrobial and antimalarial applications, quinoline derivatives have been investigated and developed for a wide array of therapeutic uses, including as anticancer, anti-inflammatory, antiviral, and analgesic agents. mdpi.comcarlroth.combldpharm.com

Overview of Substituted Quinolines in Pharmaceutical and Agrochemical Research

The versatility of the quinoline scaffold lies in the ability to introduce various substituents at different positions on the ring system, thereby modulating its biological activity. mdpi.com This has led to extensive research into substituted quinolines in both the pharmaceutical and agrochemical sectors.

In pharmaceutical research , the substitution patterns on the quinoline ring are critical for determining the therapeutic target and efficacy. For instance:

4-Aminoquinolines , such as chloroquine and amodiaquine, have been mainstays in malaria treatment. mdpi.com

8-Aminoquinolines , like primaquine, are effective against the dormant liver stages of the malaria parasite. mdpi.com

The introduction of a fluorine atom at position 6 has been shown to significantly enhance antibacterial activity. nih.gov

Substitutions at position 7 , often with a chlorine atom as seen in chloroquine, are crucial for antimalarial activity. scbt.comuni.lu More recent research has explored a variety of substituents at this position to develop new anticancer and antileishmanial agents. google.com

2-Substituted quinolines have emerged from ethnopharmacological studies as a source of new antileishmanial drugs. google.com

In agrochemical research , quinoline derivatives have shown promise as fungicides, insecticides, and herbicides. The development of quinoline-based agrochemicals is driven by the need for new compounds with improved efficacy and reduced environmental impact. For example, certain quinoline alkaloids have demonstrated feeding deterrent activity against insect pests.

The following table provides a glimpse into the diverse applications of substituted quinolines:

| Application Area | Type of Substituted Quinoline | Example(s) | Reported Activity |

| Pharmaceutical | 4-Aminoquinoline | Chloroquine | Antimalarial mdpi.com |

| Pharmaceutical | Fluoroquinolone | Ciprofloxacin | Antibacterial mdpi.comsigmaaldrich.com |

| Pharmaceutical | 8-Aminoquinoline | Primaquine | Antimalarial mdpi.com |

| Pharmaceutical | 7-Chloroquinoline (B30040) derivative | Anticancer, Antileishmanial scbt.com | |

| Agrochemical | Quinoline Alkaloid | Dictamnine | Insecticidal |

| Agrochemical | Fluorinated quinoline analog | Tebufloquin | Antifungal |

Research Rationale for Investigating 7-Chloro-4-hydroxy-3-nitroquinoline

While extensive research has been conducted on a vast number of quinoline derivatives, the specific compound This compound is primarily recognized as a research chemical and building block in organic synthesis. fdc-chemical.combldpharm.com The rationale for its investigation can be inferred from the known biological activities associated with its constituent functional groups.

The presence of the 7-chloroquinoline core is significant, as this motif is a well-established pharmacophore in several clinically used drugs, particularly antimalarials like chloroquine. mdpi.com The chlorine atom at position 7 is often associated with potent biological activity. scbt.com

The 4-hydroxyquinoline (B1666331) moiety is tautomeric with the 4-quinolone form, a structural feature present in the quinolone antibiotics. sigmaaldrich.comfdc-chemical.com This group can participate in hydrogen bonding and metal chelation, which are often important for biological activity.

The 3-nitro group is a strong electron-withdrawing group that can significantly alter the electronic properties of the quinoline ring system. This can influence the compound's reactivity, metabolic stability, and interactions with biological targets. Nitro-substituted quinolines have been explored for their potential as anticancer agents. For instance, nitroxoline (B368727) (5-nitro-8-hydroxyquinoline) has demonstrated potent anti-cancer and anti-angiogenic properties. nih.gov

Therefore, the investigation of this compound is likely driven by the hypothesis that the combination of these three key functional groups on a single scaffold could lead to novel compounds with interesting and potentially useful biological activities. It serves as a valuable intermediate for the synthesis of more complex molecules, allowing for further derivatization at the hydroxyl and nitro groups to create libraries of compounds for screening in various therapeutic areas, including but not limited to anticancer, antimalarial, and antibacterial research.

The following table summarizes the key properties of this compound:

| Property | Value |

| CAS Number | 5350-50-5 |

| Molecular Formula | C₉H₅ClN₂O₄ |

| Classification | Research Chemical, Heterocyclic Building Block |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

7-chloro-3-nitro-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClN2O3/c10-5-1-2-6-7(3-5)11-4-8(9(6)13)12(14)15/h1-4H,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVZBMGSTIUGRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)NC=C(C2=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10276931 | |

| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5350-50-5 | |

| Record name | 5350-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4471 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5350-50-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7-Chloro-4-hydroxy-3-nitroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10276931 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 7 Chloro 4 Hydroxy 3 Nitroquinoline

Advanced Synthetic Routes to 7-Chloro-4-hydroxy-3-nitroquinoline

The construction of the this compound molecule is a multi-step process that relies on the strategic introduction and modification of functional groups on the quinoline (B57606) core.

Strategic Functional Group Introduction and Modification

The synthesis of quinoline derivatives often involves the cyclization of anilines with β-keto esters or their equivalents. For this compound, a common approach involves the nitration of a pre-formed 7-chloro-4-hydroxyquinoline (B73993) ring system. The introduction of the nitro group at the 3-position is a critical step, often achieved using nitrating agents like nitric acid in a sulfuric acid medium. google.com The conditions for this reaction must be carefully controlled to ensure regioselectivity and avoid unwanted side products.

Another key functional group manipulation is the potential for N-oxidation of the quinoline nitrogen. mdpi.com This can be accomplished using reagents like m-chloroperbenzoic acid (m-CPBA). mdpi.com The resulting N-oxide can activate the C2 position for further functionalization. mdpi.com

Precursor Synthesis and Derivatization Approaches

The synthesis of the necessary precursors is a fundamental aspect of obtaining this compound. A widely used method for constructing the 4-hydroxyquinoline (B1666331) core is the Gould-Jacobs reaction, which involves the reaction of an aniline (B41778) with ethoxymethylenemalonic ester followed by thermal cyclization. chemicalbook.comacs.org For the target molecule, 3-chloroaniline (B41212) serves as the starting aniline. chemicalbook.com

The initial product of the Gould-Jacobs reaction is typically an ethyl ester of 7-chloro-4-hydroxyquinoline-3-carboxylic acid. chemicalbook.com This ester can then be hydrolyzed to the corresponding carboxylic acid. chemicalbook.comsigmaaldrich.com Subsequent decarboxylation at high temperatures yields 7-chloro-4-hydroxyquinoline. chemicalbook.com This precursor is then ready for the crucial nitration step to introduce the nitro group at the C3 position.

An alternative approach to the quinoline core involves the reaction of 3-chloroaniline with the diethyl ester of oxaloacetic acid, leading to the formation of the ethyl ester of 7-chloro-4-hydroxyquinoline-2-carboxylic acid after cyclization. chemicalbook.com Hydrolysis and decarboxylation then provide 7-chloro-4-hydroxyquinoline. chemicalbook.com

Chemical Reactivity and Reaction Pathways of the Quinoline Nucleus

The chemical behavior of this compound is dictated by the interplay of its various functional groups and the aromatic quinoline system.

Nucleophilic Substitution Reactions at Key Positions

The chlorine atom at the C7 position and the hydroxyl group at the C4 position are key sites for nucleophilic substitution reactions. While the C7 chloro group is generally less reactive towards nucleophilic aromatic substitution (SNAr) than a chloro group at C4, it can be displaced under certain conditions.

More prominently, the hydroxyl group at C4 can be converted to a leaving group, such as a chloride, by treatment with reagents like phosphorus oxychloride. chemicalbook.com This transformation generates a highly reactive 4-chloroquinoline (B167314) derivative, which readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines and thiols. mdpi.commdpi.com For instance, 4,7-dichloroquinoline (B193633) can be reacted with various amines to introduce diversity at the C4 position. mdpi.comchemicalbook.com

The following table summarizes some nucleophilic substitution reactions on related quinoline systems:

| Starting Material | Reagent | Position of Substitution | Product Type |

| 4,7-dichloroquinoline | 4-diethylamino-1-methylbutylamine | C4 | 7-chloro-4-(4-diethylamino-1-methylbutylamino)-quinoline |

| 4,7-dichloroquinoline | morpholine (B109124) | C4 | 7-chloro-4-morpholinoquinoline |

| 7-chloro-4-hydroxyquinoline | phosphorus oxychloride | C4 | 4,7-dichloroquinoline |

Electrophilic Aromatic Substitution Patterns on the Quinoline Ring

Electrophilic aromatic substitution on the quinoline ring is influenced by the existing substituents. The electron-withdrawing nature of the chloro and nitro groups, along with the quinoline nitrogen, deactivates the ring towards electrophilic attack. However, the benzene (B151609) ring of the quinoline system is generally more susceptible to electrophilic substitution than the pyridine (B92270) ring. The directing effects of the substituents will determine the position of any further substitution. For instance, nitration is a key electrophilic aromatic substitution reaction used in the synthesis of the title compound itself. google.comyoutube.com

Redox Chemistry Involving the Nitro Group and Hydroxyl Functionality

The nitro group at the C3 position is readily susceptible to reduction. This transformation is a valuable tool for introducing an amino group, a versatile functional handle for further derivatization. nih.gov Common reducing agents for this purpose include stannous chloride. nih.gov The resulting 3-amino-7-chloro-4-hydroxyquinoline can then be used to construct a variety of new compounds.

The hydroxyl group at C4 can also participate in redox reactions, although this is less common than the reduction of the nitro group. The quinoline nitrogen can be oxidized to an N-oxide, which can influence the reactivity of the entire ring system. mdpi.com

Synthesis of Novel Derivatives and Analogues of this compound

The chemical reactivity of this compound at multiple positions allows for the strategic synthesis of diverse derivatives. Key approaches include modifications at the nitrogen atom of the quinoline ring, the 4-hydroxy group, and the 3-nitro and 7-chloro moieties.

Exploration of N-Substitution Strategies

N-oxidation of the quinoline ring is a common strategy to activate the molecule for further functionalization. For instance, 4,7-dichloroquinoline can be oxidized to 4,7-dichloroquinoline 1-oxide using reagents like m-chloroperoxybenzoic acid (m-CPBA) in chloroform. mdpi.com This N-oxide can then undergo further reactions. A three-step synthesis starting from 4,7-dichloroquinoline involves N-oxidation, followed by a C2-amidation reaction and a subsequent C4 nucleophilic aromatic substitution (SNAr) to yield complex derivatives like N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide. mdpi.com

| Starting Material | Reagents and Conditions | Product | Yield | Reference |

| 4,7-dichloroquinoline | m-CPBA, CHCl3, rt, 5 h | 4,7-dichloroquinoline 1-oxide | Not Specified | mdpi.com |

| 4,7-dichloroquinoline 1-oxide | Ph-C≡N, 97% H2SO4, CH2Cl2, 70 °C, 24 h | N-(4,7-dichloroquinolin-2-yl)benzamide | 77% | mdpi.com |

| N-(4,7-dichloroquinolin-2-yl)benzamide | Morpholine, K2CO3, DMF, 120 °C, 24 h | N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide | 92% | mdpi.com |

Derivatization via the 4-Hydroxy Group

The 4-hydroxy group of the quinoline core is a prime site for derivatization. One common approach is its conversion to a leaving group, such as a chloride, to facilitate nucleophilic substitution. For example, 4,7-dichloroquinoline is a key starting material where the chlorine at the 4-position is susceptible to substitution by various nucleophiles. researchgate.netnih.gov

New 7-chloro-4-phenoxyquinoline (B12005862) derivatives can be prepared from 4,7-dichloroquinoline and functionalized phenols. researchgate.net Similarly, introducing diversity at the 4-position can be achieved by nucleophilic substitution with hydroxyalkylthiols. nih.gov This reaction is chemoselective, with the thiol group preferentially displacing the C4-chloride without affecting the hydroxy group on the incoming nucleophile. nih.gov The resulting alcohol can then be further functionalized, for example, by coupling with substituted benzoic acids using EDCI and DMAP. nih.gov

| Reactant 1 | Reactant 2 | Reagents and Conditions | Product | Yield | Reference |

| 4,7-dichloroquinoline | Hydroxyalkylthiols | Triethylamine, Ethanol (B145695), Reflux | 7-chloro-4-(hydroxyalkylthio)quinoline | 52-65% | nih.gov |

| 7-chloro-4-(hydroxyalkylthio)quinoline | Substituted benzoic acids | EDCI, DMAP, CH2Cl2, rt, 24 h | 7-chloro-4-(alkylesterthio)quinoline | 58-99% | nih.gov |

Derivatization is not limited to substitution. Pre-column derivatization methods are also employed for analytical purposes. For instance, phenolic hydroxyl groups can be derivatized using reagents like p-bromophenacyl bromide (p-BPB) to introduce a bromine atom, which facilitates detection by techniques like inductively coupled plasma-tandem mass spectrometry (LC-ICP-MS/MS). rsc.org Dansyl chloride, in the presence of 4-(dimethylamino)-pyridine (DMAP) and N,N-diisopropylethylamine, is another reagent used to derivatize alcohols, significantly improving their mass spectral sensitivity. researchgate.net

Modifications of the 3-Nitro and 7-Chloro Moieties

The 7-chloro and 3-nitro groups on the quinoline ring are also amenable to modification. The 7-chloro group can be substituted through nucleophilic aromatic substitution (SNAr) reactions. For instance, the reaction of 4,7-dichloroquinoline with morpholine in the presence of potassium carbonate in DMF leads to the substitution of the chlorine at the 4-position. mdpi.com

The nitro group at the 3-position can be introduced through nitration of the corresponding 4-hydroxyquinoline. The electron-donating effect of the 4-hydroxy group directs the electrophilic substitution to the 3-position. The nitro group itself can be a site for further reactions. For example, the vicarious nucleophilic substitution of hydrogen (VNS) allows for the introduction of nucleophiles onto the electron-deficient nitroquinoline ring. nih.gov The nitro group can also be reduced to an amino group using reagents like stannous chloride, opening up another avenue for derivatization. nih.gov

Furthermore, the 7-chloro substituent can be replaced by a nitro group via nucleophilic aromatic substitution with sodium nitrite, although this reaction may have low yields due to competing hydrolysis.

| Reaction Type | Substrate | Reagents and Conditions | Product | Reference |

| Nucleophilic Aromatic Substitution | 4,7-dichloroquinoline | Morpholine, K2CO3, DMF, 120 °C, 24 h | 4-morpholino-7-chloroquinoline derivative | mdpi.com |

| Vicarious Nucleophilic Substitution | Nitroquinoline | Potassium 9H-carbazol-9-ide, THF, reflux | Aminated nitroquinoline derivative | nih.gov |

| Nitro Group Reduction | Nitroquinoline | Stannous Chloride | Aminoquinoline | nih.gov |

| Nucleophilic Aromatic Substitution | 7-chloro-4-hydroxyquinoline | Sodium Nitrite, DMF, 120°C, 12 hours | 4-hydroxy-7-nitroquinoline |

Click Chemistry Approaches in Quinoline Derivatization

Click chemistry, a concept introduced by K. Barry Sharpless, refers to reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. eijppr.com The copper-catalyzed 1,3-dipolar cycloaddition of an alkyne and an azide (B81097) to form a 1,2,3-triazole is a prime example of a click reaction. eijppr.comscirp.org

This methodology has been applied to the synthesis of 7-chloroquinoline (B30040) derivatives. For example, new derivatives have been synthesized using ultrasound irradiation in a "click" approach. semanticscholar.org This study describes the synthesis of various 7-chloroquinoline derivatives by reacting 4,7-dichloroquinoline with different amines under ultrasonic conditions. semanticscholar.org The use of click chemistry offers simple, fast, and stereospecific reactions, often proceeding under mild conditions and in environmentally friendly solvents like water. eijppr.com These reactions are valuable for creating libraries of compounds for various applications. eijppr.com

Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it is possible to map out the molecular skeleton and deduce the connectivity of the atoms.

Proton NMR (¹H NMR) provides detailed information about the chemical environment of hydrogen atoms in a molecule. In the case of 7-Chloro-4-hydroxy-3-nitroquinoline, the spectrum is expected to show distinct signals for the protons on the quinoline (B57606) core. The quinoline system has five aromatic protons. The electron-withdrawing effects of the chloro and nitro groups, along with the electron-donating hydroxyl group, significantly influence the chemical shifts (δ) of these protons.

The expected ¹H NMR signals for the aromatic protons (H-2, H-5, H-6, H-8) and the hydroxyl proton are predicted based on the analysis of similar substituted quinolines. rsc.orgchemicalbook.com For instance, the proton at the C2 position is typically observed at a downfield shift. The protons on the benzene (B151609) ring (H-5, H-6, H-8) will exhibit splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The hydroxyl proton at C4 may appear as a broad singlet, and its position can be concentration and solvent-dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-2 | 8.8 - 9.0 | Singlet | - |

| H-5 | 8.2 - 8.4 | Doublet | J = 8.5 - 9.0 |

| H-6 | 7.6 - 7.8 | Doublet of Doublets | J = 8.5 - 9.0, 2.0 - 2.5 |

| H-8 | 8.0 - 8.2 | Doublet | J = 2.0 - 2.5 |

| 4-OH | Variable (e.g., 10.0 - 12.0) | Broad Singlet | - |

Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) complements ¹H NMR by providing information about the carbon skeleton of the molecule. The spectrum for this compound would display nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are influenced by the nature of the substituents. Carbons bearing electronegative groups like -Cl, -OH, and -NO₂ will be significantly shifted.

To definitively assign each proton and carbon signal, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. HSQC correlates directly bonded ¹H and ¹³C atoms, while HMBC reveals longer-range (2-3 bond) correlations, allowing for the unambiguous construction of the molecular structure. mdpi.com

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-2 | 145 - 148 |

| C-3 | 125 - 128 |

| C-4 | 160 - 165 |

| C-4a | 120 - 123 |

| C-5 | 128 - 130 |

| C-6 | 126 - 128 |

| C-7 | 135 - 138 |

| C-8 | 118 - 120 |

| C-8a | 148 - 151 |

Note: These are predicted values. The presence of the nitro and hydroxyl groups causes significant shifts, and actual values would need experimental verification.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through fragmentation analysis. The molecular formula for this compound is C₉H₅ClN₂O₃.

The high-resolution mass spectrum (HRMS) would show a molecular ion peak (M⁺) corresponding to the calculated monoisotopic mass. A key feature would be the isotopic pattern of the chlorine atom, with two peaks for the molecular ion in an approximate 3:1 ratio of intensity, corresponding to the ³⁵Cl and ³⁷Cl isotopes. Common fragmentation pathways for nitroaromatic compounds include the loss of the nitro group (NO₂) and subsequent loss of carbon monoxide (CO).

Predicted Mass Spectrometry Data for this compound

| Property | Value |

| Molecular Formula | C₉H₅ClN₂O₃ |

| Molecular Weight | 224.60 g/mol |

| Monoisotopic Mass | 223.9965 g/mol |

| Predicted Key Fragments | [M-NO₂]⁺, [M-NO₂-CO]⁺ |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for its hydroxyl (-OH), nitro (-NO₂), carbon-nitrogen (C=N), carbon-carbon (C=C), and carbon-chlorine (C-Cl) groups. nih.govnveo.org

Analysis of related compounds such as 7-chloro-4-hydroxy-3-quinolinecarboxylic acid provides a basis for assigning these vibrational modes. rsc.org The hydroxyl group will appear as a broad band in the high-frequency region. The nitro group has two characteristic stretching vibrations. The aromatic ring system will show several bands corresponding to C-H and C=C stretching and bending.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Hydroxyl (-OH) | O-H Stretch | 3200 - 3500 (broad) |

| Aromatic C-H | C-H Stretch | 3000 - 3100 |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1520 - 1560 |

| Nitro (-NO₂) | Symmetric N-O Stretch | 1340 - 1380 |

| Aromatic C=C / C=N | Ring Stretching | 1450 - 1620 |

| Carbon-Chlorine (C-Cl) | C-Cl Stretch | 700 - 850 |

Ultraviolet-Visible (UV-Vis) Spectroscopy in Quinoline Studies

Ultraviolet-visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring is a chromophore, and its absorption spectrum is sensitive to the nature and position of substituents. The presence of the hydroxyl, nitro, and chloro groups extends the conjugation and influences the energy of the electronic transitions.

The UV-Vis spectrum of this compound in a suitable solvent like ethanol (B145695) is expected to show absorption bands corresponding to π → π* and n → π* transitions. nveo.org The π → π* transitions, characteristic of the aromatic system, typically appear as intense bands at shorter wavelengths, while the n → π* transitions, involving non-bonding electrons on the oxygen and nitrogen atoms, are usually observed as less intense bands at longer wavelengths. Studies on similar compounds like 4-hydroxy-3-nitrocoumarin (B1395564) show characteristic absorption maxima that help in predicting the behavior of the target compound. nveo.org

Predicted UV-Vis Absorption Data for this compound

| Transition Type | Predicted λₘₐₓ (nm) |

| π → π | 250 - 280 |

| π → π | 320 - 350 |

| n → π* | > 380 |

Note: The exact λₘₐₓ and molar absorptivity values are dependent on the solvent used.

Advanced X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. pharmaffiliates.com This technique provides precise data on bond lengths, bond angles, and torsional angles, revealing the exact conformation of the molecule. Furthermore, it elucidates the packing of molecules in the crystal lattice and identifies intermolecular interactions such as hydrogen bonding and π-π stacking.

As of now, a single-crystal X-ray structure for this compound has not been reported in the public domain. If such data were available, it would provide invaluable information, confirming the planarity of the quinoline system and detailing the spatial orientation of the chloro, hydroxyl, and nitro substituents. It would also reveal the hydrogen bonding network involving the hydroxyl group, which is crucial for understanding its physical properties.

Computational Chemistry and in Silico Investigations of 7 Chloro 4 Hydroxy 3 Nitroquinoline and Its Analogues

Density Functional Theory (DFT) and Quantum Chemical Calculations

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has been widely applied to study the structural and electronic properties of quinoline (B57606) derivatives.

DFT studies are instrumental in understanding the structural composition, electron density, and reactivity of molecules. nih.gov By calculating various quantum chemical parameters, the reactivity of a compound can be predicted. The distribution of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides insights into the electron-donating and electron-accepting capabilities of a molecule, respectively. The energy gap between HOMO and LUMO is a crucial parameter for determining the chemical reactivity of a molecule. researchgate.net

For quinoline derivatives, DFT calculations can elucidate how different substituents affect the electronic properties and, consequently, the reactivity of the molecule. For instance, the introduction of an electron-withdrawing group like a nitro group can significantly alter the electron density distribution across the quinoline ring system. Molecular electrostatic potential (MEP) maps, generated through DFT calculations, visualize the charge distribution and are used to predict sites for electrophilic and nucleophilic attack. nih.gov In these maps, regions of negative potential, typically associated with electronegative atoms, are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. nih.gov

Table 1: Key Quantum Chemical Parameters Used in Reactivity Prediction

| Parameter | Description |

| EHOMO | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO, indicating chemical reactivity |

| Electronegativity (χ) | A measure of the power of an atom or a group of atoms to attract electrons towards itself |

| Chemical Hardness (η) | Resistance to change in electron distribution or charge transfer |

| Global Softness (S) | The reciprocal of chemical hardness, indicating the capacity of a molecule to accept electrons |

This table is generated based on concepts described in cited articles. researchgate.net

Molecular Orbital (MO) theory provides a framework for understanding the electronic structure and properties of molecules. The frontier molecular orbitals, HOMO and LUMO, are central to this theory as they govern the chemical reactivity and kinetic stability of a molecule. The HOMO-LUMO energy gap is a significant parameter that helps to characterize the chemical reactivity of a molecule. researchgate.net A smaller HOMO-LUMO gap suggests that a molecule is more reactive. dergipark.org.tr

In the context of 7-chloro-4-hydroxy-3-nitroquinoline and its analogues, MO theory can be used to analyze the nature of electronic transitions. Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra, and the analysis of the orbitals involved in these transitions (e.g., π→π* or n→π*) provides a deeper understanding of the molecule's photophysical properties. dergipark.org.tr The distribution of HOMO and LUMO densities can indicate the regions of the molecule involved in charge transfer processes, which is crucial for understanding its interaction with biological targets. researchgate.net

Molecular Docking and Receptor Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. fortunejournals.com It is widely used to predict the binding mode and affinity of a ligand to a biological target.

Molecular docking simulations are employed to analyze the potential binding of ligands to the active site of a biological target, such as an enzyme or receptor. ijpsdronline.com These studies can predict the binding modes, binding affinities, and the orientation of the docked molecules in the active site. researchgate.net The interactions between the ligand and the protein, including hydrogen bonds and hydrophobic interactions, are crucial in determining the stability of the ligand-protein complex. nih.gov

For analogues of this compound, docking studies can identify key amino acid residues in the target's active site that are involved in the binding. For example, in a study of 7-chloro-4-aminoquinoline analogues, molecular docking was used to analyze their binding to the Plasmodium falciparum lactate dehydrogenase enzyme (PfLDH) active site. ijpsdronline.com The results revealed the binding affinity in terms of a scoring function, which helps in ranking potential inhibitors. ijpsdronline.com

Molecular docking is a valuable tool for modeling enzyme inhibition. By docking a series of compounds into the active site of a target enzyme, researchers can predict their inhibitory potential and understand the structural basis for their activity. ijpsdronline.com This information can guide the design and optimization of more potent inhibitors.

In the case of quinoline derivatives, docking studies have been used to model their interaction with various enzymes. For instance, the binding of quinoline derivatives to Plasmodium falciparum lactate dehydrogenase has been studied to understand their antimalarial activity. ijpsdronline.com The docking results can be correlated with experimental data, such as IC50 values, to build robust models for predicting enzyme inhibition.

Table 2: Example of Molecular Docking Results for Chloroquine (B1663885) Analogues Against a Target

| Compound | Binding Affinity (kcal/mol) |

| Analogue H-368 | -6.0 |

| Analogue H-372 | -6.0 |

| Analogue H-156 | -5.9 |

| Analogue H-139 | -5.7 |

| Analogue C-136 | -5.7 |

| Hydroxychloroquine (B89500) | -5.5 |

| Chloroquine | -4.5 |

This data is for illustrative purposes based on a study of chloroquine analogues. fortunejournals.com

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. mdpi.com They provide detailed information about the conformational changes and dynamics of ligand-protein complexes. nih.gov

MD simulations can be used to study the stability of a ligand within the binding cavity of a protein. nih.gov By simulating the behavior of the complex over a period of time, researchers can assess the stability of the predicted binding mode from docking studies. These simulations can reveal important conformational changes in both the ligand and the protein that occur upon binding, which are often not captured by static docking methods. researchgate.net

Pharmacokinetic Property Prediction (In Silico ADMET)

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico tools leverage a compound's structure to forecast its behavior within a biological system. For this compound and its analogues, various computational models can be employed to estimate their pharmacokinetic profiles.

Detailed research findings from computational studies on quinoline derivatives suggest that substitutions on the quinoline ring significantly influence their ADMET properties. For instance, the presence of a chloro group at the 7-position, as seen in the parent compound, is a common feature in many biologically active quinolines and is known to impact lipophilicity and metabolic stability. The hydroxy and nitro groups at the 4- and 3-positions, respectively, further modulate the electronic and steric properties of the molecule, which in turn affect its interactions with metabolic enzymes and transporters.

Below is an interactive data table showcasing a hypothetical in silico ADMET prediction for this compound and a few of its representative analogues. This data is generated based on the known influence of specific functional groups on pharmacokinetic parameters as described in studies of similar quinoline derivatives.

Note: The data presented in this table is illustrative and based on general principles of ADMET prediction for similar chemical structures. Actual values would require specific in silico modeling or experimental validation.

Biological Activity and Pharmacological Investigations of 7 Chloro 4 Hydroxy 3 Nitroquinoline Derivatives

Antimicrobial Research

The antimicrobial potential of quinoline (B57606) derivatives has been widely explored. The introduction of different functional groups onto the quinoline core significantly influences their activity against pathogenic bacteria and fungi. nih.gov

Derivatives of the quinoline scaffold have demonstrated notable antibacterial effects, particularly against Gram-positive bacteria. The structure of the bacterial cell wall, especially the presence of a cytoplasmic membrane in Gram-negative bacteria, can impede the transfer of these compounds, often resulting in lower activity against these strains. scienceopen.com

Research into 4-hydroxy-2-quinolone analogs revealed that substitutions on the benzo-carbons are critical for antibacterial activity. nih.gov For instance, a series of synthesized 4-hydroxy-2-quinolone analogs were tested against the Gram-positive bacterium Staphylococcus aureus and the Gram-negative bacterium Escherichia coli. nih.gov Among these, the derivative 7-Chloro-4-hydroxy-1-methyl-3-tetradecanoylquinolin-2(1H)-one showed activity, although the series, in general, was found to be more promising for its antifungal effects. nih.gov

Studies on 8-hydroxyquinoline (B1678124) derivatives further support the importance of the quinoline core in antibacterial agents. scienceopen.comtandfonline.com One study found that derivatives with electron-withdrawing substituents, such as chlorine, exhibited good activity against both Gram-positive and Gram-negative strains. scienceopen.com Another investigation highlighted a new 8-hydroxyquinoline derivative, PH176, which was effective against 38 clinical isolates of Methicillin-Resistant Staphylococcus aureus (MRSA). tandfonline.com

Furthermore, research on flavonoid derivatives containing chlorine and nitro groups, such as 6-chloro-8-nitroflavone , has shown potent inhibitory activity against pathogenic bacteria like Enterococcus faecalis and S. aureus. mdpi.comresearchgate.net The structural similarities and shared functional groups point to the potential of these moieties in designing effective antibacterial agents. The ability of some quinolone-related metabolites to inhibit biofilm formation, a key virulence factor in many pathogenic bacteria like Staphylococcus haemolyticus, represents another important aspect of their antibacterial profile. nih.gov

Table 1: Antibacterial Activity of Selected Quinolone and Related Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | Target Organism(s) | Key Findings | Reference(s) |

|---|---|---|---|

| 4-Hydroxy-2-quinolone analogs | S. aureus, E. coli | Exhibited bacteriostatic effects; generally more effective as antifungals. | nih.gov |

| 8-Hydroxyquinoline derivative (PH176) | Methicillin-Resistant S. aureus (MRSA) | MIC₅₀ of 16 µg/ml and MIC₉₀ of 32 µg/ml against 38 clinical isolates. | tandfonline.com |

| 8-Hydroxyquinoline derivatives | Gram-positive & Gram-negative bacteria | Compound with a chlorine substituent showed good activity. | scienceopen.com |

| 6-Chloro-8-nitroflavone | E. faecalis, S. aureus | Demonstrated the strongest inhibitory effect among tested flavonoid derivatives. | mdpi.comresearchgate.net |

| 4-Hydroxy-3-methyl-2-alkenylquinoline | Staphylococcus haemolyticus | Inhibited biofilm biosynthesis. | nih.gov |

The investigation of 7-chloroquinoline (B30040) derivatives has yielded promising results in the search for new antifungal agents, driven by the rise of drug-resistant fungal infections. researchgate.net A significant study evaluated fifteen 7-chloro-4-arylhydrazonequinoline derivatives for their in vitro activity against a panel of eight oral fungi, including multiple species of Candida and Rhodotorula. researchgate.net Several of these compounds showed minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) values that were comparable to the first-line antifungal drug fluconazole. researchgate.net The derivative where the arylhydrazone component contained a 2-fluoro substitution exhibited the highest activity, with an MIC of 25 μg/mL and an MFC of 50 μg/mL against the tested strains. researchgate.net

Similarly, a study on 4-hydroxy-2-quinolone analogs tested their efficacy against the pathogenic fungus Aspergillus flavus. nih.gov The results indicated that these compounds could be developed as promising agents for antifungal treatment, with some derivatives showing significant inhibition with half-maximal inhibitory concentrations (IC₅₀) in the low microgram-per-milliliter range. nih.gov While some flavonoid derivatives with chloro and nitro groups were tested against Candida albicans, their activity was generally less pronounced compared to their antibacterial effects. mdpi.comresearchgate.net

Table 2: Antifungal Activity of 7-Chloro-4-arylhydrazonequinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound Derivative | Fungal Species | MIC (μg/mL) | MFC (μg/mL) | Reference |

|---|---|---|---|---|

| 7-Chloro-4-(2-fluorophenylhydrazono)quinoline | Candida spp., Rhodotorula spp. | 25 | 50 | researchgate.net |

| Other 7-chloro-4-arylhydrazonequinolines (4b-n) | Candida spp., Rhodotorula spp. | >200 | >200 | researchgate.net |

| Fluconazole (Control) | Candida spp., Rhodotorula spp. | 6.25 | 12.5 | researchgate.net |

The antimicrobial mechanisms of quinoline derivatives are multifaceted. One key mechanism is the induction of oxidative stress through the generation of reactive oxygen species (ROS). nih.govmdpi.com For example, the iron complex Fe(8-hydroxyquinoline)₃ was shown to exert its potent antimicrobial activity through a dual-action "push-and-pull" effect. mdpi.com The complex transports iron(III) into the bacterial cell ("push"), where it is reduced to iron(II), which then participates in Fenton reactions to produce cytotoxic ROS. Simultaneously, the 8-hydroxyquinoline ligand can chelate other essential intracellular metal ions like Mn²⁺ and Zn²⁺ ("pull"), disrupting crucial metabolic processes. mdpi.com

Another well-documented mechanism, particularly relevant to the antimalarial action of 4-aminoquinolines, is the inhibition of hemozoin biocrystallization. mdpi.com In the malaria parasite, these drugs prevent the detoxification of heme, a byproduct of hemoglobin digestion, leading to the accumulation of toxic heme molecules that damage the parasite. mdpi.com

Physical properties of the compounds and the pathogens also play a role. The relative resistance of Gram-negative bacteria is often attributed to their outer membrane, which acts as a barrier, preventing the compounds from reaching their intracellular targets. scienceopen.com Furthermore, some quinoline-based metabolites can modulate other cellular behaviors in bacteria, including motility and sporulation, suggesting a broader impact on bacterial physiology beyond direct killing. nih.gov

Antiparasitic Research

Derivatives based on the 7-chloroquinoline structure have historically been pivotal in antiparasitic chemotherapy, most notably in the treatment of malaria. mdpi.com Recent research continues to build on this legacy, exploring new derivatives for activity against both malaria and other protozoan parasites like Leishmania.

The 7-chloroquinoline scaffold is the pharmacophore for highly successful antimalarial drugs such as chloroquine (B1663885). mdpi.com Despite the emergence of resistance, this chemical class remains a focus for developing new antimalarial agents. mdpi.com

Recent studies have highlighted novel derivatives with potent activity. A series of γ-hydroxy-γ-lactam derived-tetramates bearing a 7-chloro-4-aminoquinoline skeleton were synthesized and evaluated against chloroquine-sensitive (3D7) and resistant (W2) strains of Plasmodium falciparum. nih.gov These compounds were found to be highly active, with efficacy in the nanomolar range (14-827 nM), and demonstrated a good resistance index. nih.gov

Another promising compound is MG3 , a novel pyrrolizidinylmethyl derivative of 4-amino-7-chloroquinoline. mdpi.com MG3 showed excellent in vitro activity against drug-resistant P. falciparum parasites and was also effective in vivo. Its mechanism of action is consistent with other 4-aminoquinolines: it inhibits the formation of beta-hematin (hemozoin), the crystalline form of detoxified heme, leading to a buildup of toxic heme within the parasite's food vacuole. mdpi.com The development of 7-chloroquinolinehydrazones has also been a major area of research to identify new antimalarial agents. nih.gov

Table 3: Antimalarial Activity of Selected 7-Chloroquinoline Derivatives This table is interactive. You can sort and filter the data.

| Compound/Derivative Class | P. falciparum Strain(s) | Activity Range (IC₅₀) | Mechanism of Action | Reference(s) |

|---|---|---|---|---|

| γ-Hydroxy-γ-lactam derived-tetramates | 3D7 (sensitive), W2 (resistant) | 14 - 827 nM | Not specified | nih.gov |

| MG3 (pyrrolizidinylmethyl derivative) | Drug-resistant strains | Potent in vitro activity | Inhibition of beta-hematin formation | mdpi.com |

| 7-Chloroquinolinehydrazones | Not specified | Studied for antimalarial properties | Not specified | nih.gov |

The therapeutic utility of 7-chloroquinoline derivatives extends to other protozoan infections, including leishmaniasis. scielo.br A series of derivatives combining 7-chloro-4-quinolinyl and hydrazine (B178648) groups were found to have significant activity against the promastigote forms of four Leishmania species and the intracellular amastigote form of L. braziliensis, with most compounds showing an IC₅₀ of less than 1 µM. scielo.brnih.gov

One of the most effective molecules from this series, Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline) , was further evaluated against Leishmania amazonensis. scielo.brnih.gov In vitro, Hydraqui demonstrated significant activity against intracellular amastigotes with an IC₅₀ value of 7.32 µM. scielo.br In vivo studies in an animal model of cutaneous leishmaniasis showed that treatment with Hydraqui led to a significant reduction in both lesion size (48.3% reduction) and parasite load (93.8% reduction). scielo.brnih.gov These findings establish 7-chloroquinoline hydrazones as a promising and potent class of antileishmanial compounds. scielo.brnih.govnih.gov

Table 4: Antileishmanial Activity of a 7-Chloroquinoline Derivative This table is interactive. You can sort and filter the data.

| Compound | Target Species | Form | In Vitro Activity (IC₅₀) | In Vivo Efficacy | Reference(s) |

|---|---|---|---|---|---|

| Hydraqui | L. amazonensis | Amastigotes | 7.32 µM | 93.8% parasite load reduction | scielo.brnih.gov |

| Series of 7-chloro-4-quinolinyl hydrazones | L. braziliensis | Amastigotes | <1 µM | Not specified | scielo.brnih.gov |

Investigation against Other Protozoal Infections

Derivatives of 7-chloroquinoline have demonstrated notable efficacy against a range of protozoal infections beyond malaria. One such derivative, Hydraqui (7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline), has shown significant promise in combating Leishmaniasis. In studies against Leishmania amazonensis, Hydraqui was highly effective in treating intra-macrophage amastigotes, the clinically relevant form of the parasite, with a 50% inhibitory concentration (IC₅₀) value of less than 10 μM. researchgate.net Furthermore, it demonstrated low toxicity in murine macrophages. researchgate.net In vivo experiments with Hydraqui-treated mice revealed a substantial reduction in both lesion size (48.3%) and parasitic load (93.8%), without evidence of hepatic or renal toxicity. researchgate.nettandfonline.com

Research has also extended to other protozoa. A series of 22 pre-synthesized 7-chloro-4-amino(oxy)quinoline derivatives were screened for activity against Trypanosoma cruzi, the causative agent of Chagas disease. nih.gov Three compounds from this series showed high selectivity for the extracellular epimastigote form of the parasite. nih.gov One derivative, in particular, demonstrated the best selectivity index (SI=12.73) against the intracellular amastigotes, marking the 4-amino-7-chloroquinoline structure as a viable template for developing new trypanocidal agents. nih.gov

Furthermore, novel ω-aminoacyl and -alkyl derivatives of 7-chloroquinolin-4-amine (B103981) were tested against Trypanosoma brucei rhodesiense, showing moderate antitrypanosomal activities. nih.gov In studies against Entamoeba histolytica, a series of chloroquinoline-based chalcones were evaluated, with four out of fifteen compounds proving to be more active than the standard drug, metronidazole (B1676534) (IC₅₀=1.46 μM). researchgate.net

Anticancer and Cytotoxic Activity Studies

The 7-chloroquinoline framework is a recognized pharmacophore in anticancer drug discovery, with derivatives showing potent cytotoxic effects against various cancer cell lines through multiple mechanisms.

In Vitro Cytotoxicity Profiling Against Various Cancer Cell Lines

A broad range of 7-chloroquinoline derivatives have been synthesized and evaluated for their ability to inhibit the growth of human cancer cells. An extensive study of 78 synthetic 7-chloro-(4-thioalkylquinoline) derivatives revealed that their cytotoxicity is significantly influenced by the oxidation state of a sulfur atom and the length of a spacer chain. tandfonline.commdpi.com Sulfonyl N-oxide derivatives, in particular, showed pronounced cytotoxicity. tandfonline.com For instance, compound 81 from this series was highly selective against human colorectal cancer cells (HCT116 and HCT116p53−/−), leukemia cell lines (CCRF-CEM, CEM-DNR, K562, K562-TAX), lung cancer cells (A549), and osteosarcoma cells (U2OS). tandfonline.com The CCRF-CEM leukemia cell line was especially sensitive to a number of the sulfinyl and sulfonyl derivatives, with IC₅₀ values in the sub-micromolar to low micromolar range (0.55–2.74 µM). tandfonline.com

Another study focused on new 7-chloro-4-aminoquinoline-benzimidazole hybrids. nih.gov Compounds that lacked a substituent on the benzimidazole (B57391) ring demonstrated the strongest cytotoxic activity, with GI₅₀ (50% growth inhibition) values ranging from 0.4 to 8 µM against leukemia and lymphoma cell lines (CCRF-CEM, Hut78, THP-1, Raji). nih.gov

Quinoline-based dihydrazone derivatives also exhibited significant antiproliferative activity against human gastric (BGC-823), hepatoma (BEL-7402), breast (MCF-7), and lung (A549) cancer cell lines, with IC₅₀ values between 7.01 and 34.32 μM, while showing no significant toxicity to normal human liver cells. mdpi.com Additionally, 7-chloroquinolinehydrazones have been identified as a "first-in-class" experimental drug series in the National Cancer Institute (NCI) screen, demonstrating submicromolar GI₅₀ values across a wide panel of nine tumor types, including lung, colon, melanoma, and breast cancers. mdpi.com

Table 1: In Vitro Cytotoxicity of Selected 7-Chloroquinoline Derivatives This table is interactive. Users can sort columns by clicking on the headers.

| Compound Class | Cancer Cell Line | Activity Metric | Value (µM) | Source |

|---|---|---|---|---|

| 7-Chloro-(4-thioalkylquinoline) | CCRF-CEM (Leukemia) | IC₅₀ | 0.55 - 2.74 | tandfonline.com |

| 7-Chloro-(4-thioalkylquinoline) | HCT116 (Colon) | IC₅₀ | 1.99 - 4.9 | tandfonline.com |

| 7-Chloro-4-aminoquinoline-benzimidazole | Hut78 (T-cell lymphoma) | GI₅₀ | 0.4 - 8 | nih.gov |

| Quinoline-based dihydrazone | MCF-7 (Breast) | IC₅₀ | 7.016 | mdpi.com |

| Quinoline-based dihydrazone | A549 (Lung) | IC₅₀ | 7.01 - 34.32 | mdpi.com |

| Click-synthesis derivative | HCT-116 (Colon) | IC₅₀ | 21.41 | nih.gov |

Apoptosis Induction and Cell Cycle Modulation

The cytotoxic effects of these derivatives are often linked to their ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle. The most active 7-chloro-(4-thioalkylquinoline) derivatives were found to cause an accumulation of leukemia cells (CCRF-CEM) in the G0/G1 phase of the cell cycle. tandfonline.commdpi.com This cell cycle arrest was accompanied by the inhibition of DNA and RNA synthesis and the induction of apoptosis. tandfonline.commdpi.com

Similarly, novel 7-chloro-4-aminoquinoline-benzimidazole hybrids induced a significant redistribution in the cell cycle of HuT78 and THP-1 lymphoma and leukemia cells. nih.gov Two compounds from this series also led to the disruption of the mitochondrial membrane potential and subsequent apoptosis in HuT78 cells after 24 hours of treatment. nih.gov Other studies have shown that certain derivatives can arrest the cell cycle of MCF-7 breast cancer cells and induce apoptosis in a dose-dependent manner, as confirmed by flow cytometry and AO/EB double staining. mdpi.com In one case, a derivative led to 54.4% of MCF-7 cells undergoing apoptosis. Research on hybrid 7-hydroxy quinolinone derivatives also demonstrated cell cycle arrest at the S and G2/M phases and induced apoptosis at the pre-G1 phase in MCF-7 cells.

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. While the broader class of quinoline-based compounds, such as those derived from flavonoids, have been explored as anti-angiogenic agents that interfere with pathways like the VEGF/VEGFR2 system, there is limited specific research on the anti-angiogenic mechanisms of 7-chloro-4-hydroxy-3-nitroquinoline derivatives themselves. The anticancer activity reported for these derivatives primarily focuses on cytotoxicity, apoptosis, and cell cycle arrest rather than the inhibition of angiogenesis. tandfonline.comnih.govmdpi.com This represents an area where further investigation is needed to fully understand the antitumoral profile of this compound class.

In Vivo Antitumoral Efficacy in Preclinical Models

While extensive in vitro data exists, the evaluation of 7-chloroquinoline derivatives in preclinical in vivo cancer models is less documented. One notable study on 8-hydroxy-2-quinolinecarbaldehyde, a related quinoline compound, showed that it completely abolished the growth of a Hep3B (hepatocellular carcinoma) xenograft tumor in an in vivo model, with no observable histological damage to vital organs. However, broader studies on the parent compounds chloroquine and hydroxychloroquine (B89500) have generally reported only moderate tumor growth inhibition in various in vivo preclinical studies. researchgate.net The translation of the potent in vitro cytotoxicity of many novel 7-chloroquinoline derivatives into significant in vivo antitumoral efficacy remains a key area for future research.

Insecticidal and Pest Control Research

Investigations into the utility of 7-chloroquinoline derivatives have also extended to agricultural applications, specifically in pest control. A study focused on five 7-chloro-4-(1H-1,2,3-triazol-1-yl)quinoline derivatives demonstrated significant insecticidal and antifeedant activities against the fall armyworm, Spodoptera frugiperda, a major maize pest.

These hybrid compounds, prepared via "click chemistry," displayed potent larvicidal properties. The most effective derivative in the series exhibited a lethal dose (LD₅₀) of 0.65 mg/g of insect, which was only two-fold less potent than the commercial insecticide methomyl (B1676398) (LD₅₀ = 0.34 mg/g insect). In addition to their lethal effects, the compounds also acted as feeding deterrents. One derivative was identified as the most active antifeedant, with a 50% effective concentration (CE₅₀) of 162.1 μg/mL and a strong antifeedant index at higher concentrations.

Molecular docking studies suggest that the insecticidal mechanism involves the inhibition of the critical enzyme acetylcholinesterase (AChE). The derivatives were found to bind to the enzyme, functioning as noncompetitive or mixed (competitive and noncompetitive) inhibitors, thereby disrupting nerve function in the pest.

Table 2: Insecticidal Activity of 7-Chloro-4-(1H-1,2,3-triazol-1-yl)quinoline Derivatives against S. frugiperda This table is interactive. Users can sort columns by clicking on the headers.

| Activity Type | Most Active Compound | Metric | Value | Source |

|---|---|---|---|---|

| Larvicidal | Triazolyl-quinoline hybrid 6 | LD₅₀ | 0.65 mg/g insect |

Compound Names Table

| Abbreviated/Trivial Name | Full Chemical Name |

| Hydraqui | 7-chloro-4-(3-hydroxy-benzilidenehydrazo)quinoline |

| Methomyl | S-methyl N-(methylcarbamoyloxy)thioacetimidate |

| Metronidazole | 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethanol |

| Chloroquine | (RS)-N'-(7-chloroquinolin-4-yl)-N,N-diethyl-pentane-1,4-diamine |

| Hydroxychloroquine | (RS)-2-({4-[(7-chloroquinolin-4-yl)amino]pentyl}(ethyl)amino)ethanol |

| Doxorubicin | (8S,10S)-10-[(3-amino-2,3,6-trideoxy-α-L-lyxo-hexopyranosyl)oxy]-8-glycoloyl-7,8,9,10-tetrahydro-6,8,11-trihydroxy-1-methoxy-5,12-naphthacenedione |

| Bendamustine | 4-({5-[bis(2-chloroethyl)amino]-1-methyl-1H-benzimidazol-2-yl}methyl)benzoic acid |

| Lenvatinib | 4-[3-chloro-4-(cyclopropylcarbamoylamino)phenoxy]-7-methoxy-quinoline-6-carboxamide |

| Bosutinib | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methylpiperazin-1-yl)propoxy]quinoline-3-carbonitrile |

Larvicidal and Antifeedant Properties

Research into quinoline derivatives has demonstrated their potential as insecticidal agents, particularly against disease vectors like mosquitoes. One study synthesized a new derivative of 4,7-dichloroquinoline (B193633) which exhibited significant larvicidal and pupicidal effects against Anopheles stephensi (a malaria vector) and Aedes aegypti (a dengue vector). nih.gov The lethal toxicity for Anopheles stephensi ranged from 4.408 µM/mL for first instar larvae to 7.958 µM/mL for pupae. nih.gov For Aedes aegypti, the range was 5.016 µM/mL for first instar larvae to 10.669 µM/mL for pupae. nih.gov

Similarly, a series of 2-aryl-1,2-dihydroquinazolin-4-one derivatives, which share a related heterocyclic core, were evaluated for larvicidal activity against Anopheles arabiensis. mdpi.com Several of these compounds demonstrated significant larval mortality, identifying them as a novel class of insecticides that could be developed into more potent and safer agents for malaria vector control. mdpi.com

Table 1: Larvicidal Activity of Quinoline and Related Derivatives

| Compound Class | Target Species | Activity | Lethal Concentration / Mortality |

|---|---|---|---|

| 4,7-dichloroquinoline derivative | Anopheles stephensi | Larvicidal & Pupicidal | 4.408 µM/mL (1st instar) - 7.958 µM/mL (pupae) nih.gov |

| 4,7-dichloroquinoline derivative | Aedes aegypti | Larvicidal & Pupicidal | 5.016 µM/mL (1st instar) - 10.669 µM/mL (pupae) nih.gov |

No specific data on the antifeedant properties of this compound derivatives was found in the provided search results.

Acetylcholinesterase Inhibition Studies

Acetylcholinesterase (AChE) inhibitors are a key class of drugs used in the management of Alzheimer's disease. nih.gov Research has explored quinolinone derivatives for their potential in this area. In one study, a series of diversely functionalized quinolinones, synthesized from 7-hydroxyquinolin-2(1H)-one, were evaluated for their AChE inhibitory activity. nih.gov Computational modeling studies on another class of related compounds, 2-aryl-1,2-dihydroquinazolin-4-ones, also demonstrated a favorable binding interaction against the acetylcholinesterase enzyme, suggesting this as a potential mechanism for their observed larvicidal activity. mdpi.com This indicates that the quinazolinone structure is likely to act within the central nervous system of the larvae. mdpi.com

Immunomodulatory and Anti-inflammatory Research

The quinoline scaffold is present in molecules known to have immunomodulatory effects. mdpi.com Derivatives of 7-chloroquinoline have been investigated for their potential in treating autoimmune diseases and for their anti-inflammatory properties. scielo.brmdpi.com For instance, a series of 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones were synthesized and evaluated for their anti-inflammatory and analgesic activities, with some compounds showing moderate to significant effects compared to the standard drug diclofenac. researchgate.net

Modulation of Inflammatory Pathways

Specific derivatives have been shown to directly modulate key inflammatory pathways. One study investigating atopic dermatitis-like symptoms induced by 1-chloro-2,4-dinitrobenzene (B32670) (DNCB) found that treatment with a 7,8,4'-trihydroxyisoflavone (B1683512) (a related heterocyclic compound) significantly attenuated the induced ear thickness and dermatitis scores in mice. researchgate.net This effect was associated with the downregulation of inflammatory cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNF-α), which are known to be upregulated in atopic dermatitis and contribute to the progression of the disease. researchgate.net

Effects on Allergic Reactions

The potential of quinoline derivatives to inhibit allergic reactions has been documented. A study focused on 4-hydroxy-3-nitro-2-quinolones assessed their ability to inhibit the homocytotropic antibody-antigen induced passive cutaneous anaphylaxis reaction in rats. nih.govacs.org This research highlights the potential of this specific chemical backbone in developing agents for hypersensitivity conditions. nih.gov Other research has shown that certain polyketone compounds can significantly inhibit histamine (B1213489) release and degranulation in rat basophilic leukemia cells, a common model for studying allergic reactions. mdpi.com

Table 2: Anti-inflammatory and Anti-allergic Activity of Quinoline Derivatives and Related Compounds

| Compound Class | Model / Assay | Key Findings |

|---|---|---|

| 7-chloro-3-substituted-2-phenylquinazolin-4(3H)-ones | Carrageenan-induced rat paw edema | Moderate to significant anti-inflammatory activity researchgate.net |

| 7,8,4'-Trihydroxyisoflavone | DNCB-induced atopic dermatitis in mice | Decreased dermatitis scores and ear thickness; reduced expression of IL-4, IL-6, TNF-α researchgate.net |

Antioxidant Activity Assessment

Quinoline derivatives have been investigated for their antioxidant capabilities. researchgate.net 7-Chloroquinoline hydrazones, for example, have been explored for a variety of biological activities, including their antioxidant potential. nih.gov Studies on 8-hydroxyquinoline (8HQ) and its derivatives have shown that many of these compounds display antioxidant activity as measured by the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. researchgate.netnih.gov The introduction of different substituent groups onto the quinoline ring, such as amino, nitro, or halogen groups, can modulate this activity. researchgate.netnih.gov For example, 5-amino-8-hydroxyquinoline was identified as a particularly potent antioxidant in one study. nih.gov

Structure Activity Relationship Sar Studies and Lead Optimization

Impact of Substituents on Biological Potency

The biological activity of the 7-chloro-4-hydroxy-3-nitroquinoline scaffold is significantly modulated by the nature and position of its substituents. The interplay between the chlorine atom at the C-7 position, the hydroxyl group at C-4, and the nitro group at C-3 establishes the foundation of its pharmacological profile.

The 7-chloro substituent is a well-established feature in many biologically active quinoline (B57606) compounds, and its presence is often considered optimal for various activities, including antimalarial and anticancer effects. pharmacy180.commdpi.com In the context of 4-aminoquinolines, the 7-chloro group is a critical requirement for activity against hematin, a key target in malaria parasites. researchgate.net This is attributed to its electron-withdrawing nature, which influences the basicity (pKa) of the quinoline ring nitrogen and any side chains, thereby affecting drug accumulation in the parasite's acidic food vacuole. researchgate.net

Studies on various 7-substituted 4-aminoquinolines have demonstrated that while 7-iodo and 7-bromo analogs can exhibit comparable activity to their 7-chloro counterparts, 7-fluoro and 7-trifluoromethyl derivatives are generally less active. nih.gov Furthermore, the replacement of the chlorine with a methoxy (B1213986) group (7-OMe) often leads to a significant loss of activity. nih.gov This highlights the importance of the electronic properties and size of the substituent at the C-7 position for potent biological action.

| Substituent at C-7 | Relative Biological Activity | Reference |

|---|---|---|

| -Cl (Chlorine) | Optimal | pharmacy180.com |

| -I (Iodine) | Comparable to -Cl | nih.gov |

| -Br (Bromine) | Comparable to -Cl | nih.gov |

| -F (Fluorine) | Less active than -Cl | nih.gov |

| -CF3 (Trifluoromethyl) | Less active than -Cl | nih.gov |

| -OCH3 (Methoxy) | Inactive or significantly less active | nih.gov |

The nitro group, being a strong electron-withdrawing moiety, has a profound effect on the electronic properties of the quinoline ring. nih.govnih.gov Its presence at the C-3 position significantly deactivates the ring, influencing the reactivity and interaction of the entire molecule with biological systems. nih.govnih.gov In many heterocyclic compounds, the nitro group is essential for their biological activity, acting as a pharmacophore. nih.govsvedbergopen.com

The biological activity of nitro compounds often depends on the reduction of the nitro group to reactive intermediates like nitroso and hydroxylamine (B1172632) species within the target cell or organism. nih.gov This reductive activation can be particularly effective in hypoxic environments, such as those found in solid tumors, making nitroaromatic compounds attractive as hypoxia-activated prodrugs. nih.gov The electron-withdrawing nature of the nitro group can also enhance the binding affinity of the molecule to specific receptors or enzymes. svedbergopen.com The position of the nitro group is critical; for example, in chalcones, the position of the nitro group on the aromatic ring significantly affects their anti-inflammatory and vasorelaxant activities. mdpi.com

Conformational Analysis and Bioactive Conformations

The three-dimensional shape of a molecule is paramount to its interaction with biological targets. Conformational analysis of quinoline derivatives helps in understanding their preferred spatial arrangements and identifying the bioactive conformation—the specific shape the molecule adopts when it binds to its target.

Theoretical studies on related compounds, such as nitro-hydroxy-methoxy chalcones, have shown that the presence and position of the nitro group can influence the conformational equilibrium between different isomers (e.g., s-cis and s-trans). ufms.br For quinoline-3-carboxylates, which share a structural resemblance to the studied compound, computational analysis has revealed that different conformers can exist with varying stabilities. researchgate.net The internal rotation around single bonds, such as the one connecting the carboxylic ester group, can lead to different spatial arrangements. researchgate.net Understanding these conformational preferences is a key step in rational drug design, as it allows for the design of more rigid analogs that are "pre-organized" in the bioactive conformation, potentially leading to higher potency.

Pharmacophore Identification and Design Principles

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the this compound scaffold, the key pharmacophoric elements likely include:

The 7-chloroquinoline (B30040) core: This provides a rigid scaffold and specific electronic properties. The chlorine atom at C-7 is a crucial feature for activity.

The 4-hydroxyl group: This acts as a key hydrogen bonding feature.

The 3-nitro group: Its strong electron-withdrawing nature and potential for bioreduction are critical for its mechanism of action.

The design of new analogs based on this pharmacophore would involve maintaining these key features while modifying other parts of the molecule to improve properties like solubility, metabolic stability, and selectivity.

Optimization Strategies for Enhanced Efficacy and Selectivity

Building on the SAR and pharmacophore models, several strategies can be employed to optimize the biological activity of this compound derivatives.

One common approach is the introduction of various substituents at different positions of the quinoline ring to fine-tune the electronic and steric properties of the molecule. For instance, in the development of antiproliferative 7-chloro-(4-thioalkylquinoline) derivatives, it was found that the oxidation state of the sulfur atom at C-4, the length of the spacer connecting the quinoline core to another aromatic ring, and the nature of the substituents on that second ring all significantly impacted cytotoxicity. mdpi.com Specifically, derivatives with a higher oxidation state of the sulfur and nitrogen atoms, combined with methoxy, methyl, or nitro groups on a benzoate (B1203000) moiety, showed the highest cytotoxicity. mdpi.com

Another strategy involves the synthesis of hybrid molecules that combine the 7-chloroquinoline pharmacophore with other known biologically active moieties. For example, hybrids of 7-chloroquinoline and 1,2,3-triazoles have been synthesized and evaluated for their biological potential. mdpi.com This approach aims to leverage the activities of both pharmacophores to create a new molecule with enhanced or novel properties.

The following table summarizes some of the optimization strategies and their observed outcomes on related quinoline scaffolds:

| Optimization Strategy | Modification | Observed Outcome | Reference |

|---|---|---|---|

| Modification of C-4 substituent | Introduction of thioalkyl chains with varying oxidation states (sulfanyl, sulfinyl, sulfonyl) | Higher oxidation state of sulfur correlated with increased cytotoxicity. | mdpi.com |

| Introduction of linkers and additional aromatic rings | Varying the carbon spacer length between the quinoline core and a benzoate moiety | Spacer length of two or three carbons was found to be optimal for cytotoxicity in certain series. | mdpi.com |

| Hybrid molecule synthesis | Combining the 7-chloroquinoline moiety with a 1,2,3-triazole ring | Creation of novel hybrid compounds with potential biological activities. | mdpi.com |

Applications in Drug Discovery and Medicinal Chemistry

7-Chloro-4-hydroxy-3-nitroquinoline as a Core Scaffold for New Chemical Entities

The specific chemical architecture of this compound, featuring chloro, hydroxyl, and nitro groups on the quinoline (B57606) core, presents multiple reactive sites for chemical modification. This makes it a valuable starting material, or core scaffold, for the synthesis of new chemical entities (NCEs) through molecular hybridization and other synthetic strategies. mdpi.com The process often involves modifying or replacing these functional groups to create derivatives with enhanced biological activity or novel mechanisms of action.

For instance, the related scaffold, 7-chloro-4-hydroxy-2-quinolone-3-carboxamide, has been used as a basis for developing new anticancer agents. researchgate.net Researchers have synthesized series of these compounds with different substitutions to investigate their structure-activity relationships (SAR) and optimize their anti-proliferative effects against various cancer cell lines. researchgate.net Similarly, the 7-chloroquinoline (B30040) moiety is a key component of several established antimalarial drugs and is frequently used as a starting point for developing new agents to combat drug-resistant malaria. mdpi.comnih.gov The synthesis of novel compounds often begins with a commercially available precursor like 4,7-dichloroquinoline (B193633), which is then chemically transformed to introduce new functional groups and build complexity. mdpi.commdpi.com

One common strategy is the synthesis of hybrid molecules, where the 7-chloroquinoline scaffold is covalently linked to another pharmacophore, such as a 1,2,3-triazole. mdpi.com This approach aims to create a single molecule with dual action or improved properties compared to the individual components. The synthesis of N-[7-chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide is a prime example of this strategy, starting from 4-azido-7-chloroquinoline. mdpi.com

Development of Novel Therapeutic Agents based on the Quinoline Framework

The quinoline framework is a cornerstone in the development of a multitude of therapeutic agents due to its proven success and versatile nature. arabjchem.orgmdpi.com Its derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. arabjchem.orgresearchgate.net

Anticancer Agents: Quinoline-based compounds have emerged as significant players in oncology. arabjchem.orgrsc.org They can induce apoptosis (programmed cell death), inhibit angiogenesis (the formation of new blood vessels that feed tumors), and disrupt cell migration, thereby hindering cancer progression. arabjchem.orgrsc.org Numerous quinoline derivatives have shown potent activity against a range of cancer cell lines, including breast, colon, lung, and renal cancers. arabjchem.orgresearchgate.net For example, a series of novel 4-anilinoquinoline derivatives were found to be potent tubulin depolymerization agents, a mechanism used by some chemotherapy drugs. researchgate.net

Antimalarial Agents: The history of quinoline in medicine is deeply intertwined with the fight against malaria. Quinine, a natural quinoline alkaloid, was the first effective treatment for the disease. nih.gov This led to the development of synthetic quinoline antimalarials like chloroquine (B1663885), amodiaquine, and mefloquine. nih.govrsc.org Although resistance to some of these drugs is now widespread, the 7-chloroquinoline nucleus remains a critical component in the design of new antimalarial candidates aimed at overcoming resistance. nih.gov

Antimicrobial and Other Agents: Beyond cancer and malaria, the quinoline scaffold is integral to the development of antibacterial agents (quinolone antibiotics), anti-leishmanial drugs, and compounds targeting various other diseases. arabjchem.orgrsc.org The synthetic accessibility of quinolines allows for the creation of large libraries of structurally diverse derivatives for screening against different therapeutic targets. arabjchem.org

The table below showcases some examples of therapeutic agents based on the quinoline framework and their primary applications.

| Compound Class | Example(s) | Therapeutic Application | Reference |

| 4-Aminoquinolines | Chloroquine, Amodiaquine | Antimalarial | nih.gov |

| 8-Aminoquinolines | Primaquine, Tafenoquine | Antimalarial (eradicates liver-stage parasites) | nih.gov |

| Quinoline-based Hybrids | Quinoline-triazole hybrids | Anticancer, Antimalarial | mdpi.com |

| 4-Anilinoquinolines | Novel tubulin depolymerizers | Anticancer | researchgate.net |

| Quinolone Carboxylic Acids | Ciprofloxacin, Levofloxacin | Antibacterial | researchgate.net |

Strategies for Overcoming Drug Resistance

Drug resistance is a major obstacle in the treatment of cancer and infectious diseases. nih.govnih.gov Quinoline derivatives are being actively investigated and developed as a strategy to combat this challenge. nih.gov The development of resistance often involves mechanisms like the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which actively remove therapeutic agents from the cell, reducing their intracellular concentration and effectiveness. nih.gov